4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
Overview
Description
The compound “4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide” is a benzotriazine derivative. Benzotriazines are a class of organic compounds that contain a benzene ring fused to a triazine ring . They are used in various fields, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzotriazine ring, a pyridine ring, and a benzamide group. The benzotriazine ring is a six-membered ring with three nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzotriazine, pyridine, and benzamide groups. The nitrogen atoms in these rings could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound, also known as F0916-6756 or Oprea1_529343, is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of its activity can have therapeutic effects .
Mode of Action
This compound acts as an agonist of GPR139 . As an agonist, it binds to GPR139 and activates the receptor, triggering a series of biochemical reactions within the cell.
Result of Action
The activation of GPR139 by this compound could lead to various molecular and cellular effects, depending on the specific disease, disorder, or condition associated with GPR139 . The exact effects would depend on the context of GPR139’s role in the particular physiological or pathological process.
Biochemical Analysis
Biochemical Properties
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide plays a crucial role in biochemical reactions, particularly as a modulator of GPR139 . This compound interacts with enzymes such as α-glucosidase, where it acts as an inhibitor . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, the compound has been shown to interact with various proteins, influencing their function and stability.
Cellular Effects
The effects of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving GPR139 . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s inhibition of α-glucosidase can affect glucose metabolism, leading to altered cellular energy dynamics . Additionally, the compound has shown potential anti-tumor activity by affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as α-glucosidase, inhibiting their activity . This inhibition is achieved through competitive binding, where the compound mimics the enzyme’s natural substrate. Additionally, the compound’s interaction with GPR139 involves agonistic binding, leading to receptor activation and downstream signaling effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of target enzymes and consistent modulation of cellular pathways .
Dosage Effects in Animal Models
The effects of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide vary with different dosages in animal models. At lower doses, the compound effectively modulates target enzymes and receptors without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications of the compound.
Metabolic Pathways
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins, which can affect its accumulation and activity .
Subcellular Localization
The subcellular localization of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide is critical for its function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and signaling proteins . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, enhancing its activity and stability .
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(23-13-17-5-3-4-12-22-17)16-10-8-15(9-11-16)14-26-21(28)18-6-1-2-7-19(18)24-25-26/h1-12H,13-14H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZESXRMGLLSOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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